molecular formula C23H17ClN4O2S B2708160 3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326942-42-0

3-(3-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2708160
CAS RN: 1326942-42-0
M. Wt: 448.93
InChI Key: MVENCDCONUDGSE-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-d]pyrimidin-4-amine . Thienopyrimidines are known for their various therapeutic activities such as antimicrobial, antitubercular, antifungal, antiviral, anti-avian influenza, anti-inflammatory, antidiabetic, antioxidant, and anticancer .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea. The next step involves the synthesis of 2,4-dichlorothieno[2,3-d]pyrimidine under the action of POCl3, which is then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of methyl 2-aminothiophene-3-carboxylate with urea, and the subsequent reaction with POCl3 and different pyridine amines . The exact reactions that this specific compound might undergo are not detailed in the available sources.

properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O2S/c1-13-5-3-7-16(9-13)20-26-21(30-27-20)19-14(2)18-22(31-19)25-12-28(23(18)29)11-15-6-4-8-17(24)10-15/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVENCDCONUDGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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